2-(Dichloromethyl)-1,3,2-dioxaborinane
Description
2-(Dichloromethyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a six-membered dioxaborinane ring substituted with a dichloromethyl group.
Properties
CAS No. |
62261-00-1 |
|---|---|
Molecular Formula |
C4H7BCl2O2 |
Molecular Weight |
168.81 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C4H7BCl2O2/c6-4(7)5-8-2-1-3-9-5/h4H,1-3H2 |
InChI Key |
PNQIAJDYGUPNHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1,3,2-dioxaborinane typically involves the reaction of dichloromethyl boronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Methyl-substituted dioxaborinane.
Substitution: Various substituted dioxaborinane derivatives.
Scientific Research Applications
2-(Dichloromethyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,3,2-dioxaborinane involves its ability to interact with various molecular targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile reagent in chemical reactions. In biological systems, the compound can target specific enzymes or receptors, leading to its potential therapeutic applications.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility : The dimethyl-substituted dioxaborinane achieves high yields (75.6–82.2%) in palladium-catalyzed reactions, suggesting that the dichloromethyl variant could require optimized conditions for similar efficiency .
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